molecular formula C25H34O4 B1247358 Methynodiol diacetate CAS No. 23163-51-1

Methynodiol diacetate

Cat. No.: B1247358
CAS No.: 23163-51-1
M. Wt: 398.5 g/mol
InChI Key: GFIDKNMXIYHURY-YIHNMZODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methynodiol diacetate is synthesized through the acetylation of methynodiol. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods

The product would then be purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methynodiol diacetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: As a model compound for studying steroidal progestins and their derivatives.

    Biology: Investigating the biological activity and receptor binding of synthetic progestins.

    Medicine: Exploring its potential use in hormonal therapies and contraceptives.

    Industry: Potential applications in the synthesis of other steroidal compounds.

Mechanism of Action

Methynodiol diacetate acts as a progestin, mimicking the effects of the naturally occurring hormone progesterone. It binds to progesterone receptors in target tissues, leading to changes in gene expression and cellular function. This can result in the inhibition of ovulation, changes in the endometrial lining, and alterations in the secretion of gonadotropins .

Properties

CAS No.

23163-51-1

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,11S,13S,14S,17R)-17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H34O4/c1-6-25(29-17(4)27)12-11-22-21-9-7-18-13-19(28-16(3)26)8-10-20(18)23(21)15(2)14-24(22,25)5/h1,13,15,19-23H,7-12,14H2,2-5H3/t15-,19-,20-,21-,22-,23+,24-,25-/m0/s1

InChI Key

GFIDKNMXIYHURY-YIHNMZODSA-N

SMILES

CC1CC2(C(CCC2(C#C)OC(=O)C)C3C1C4CCC(C=C4CC3)OC(=O)C)C

Isomeric SMILES

C[C@H]1C[C@]2([C@@H](CC[C@]2(C#C)OC(=O)C)[C@H]3[C@H]1[C@H]4CC[C@@H](C=C4CC3)OC(=O)C)C

Canonical SMILES

CC1CC2(C(CCC2(C#C)OC(=O)C)C3C1C4CCC(C=C4CC3)OC(=O)C)C

Origin of Product

United States

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